Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-

Beta-1 adrenoceptor Cardioselectivity Antagonism

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- (CAS 211871-56-6) is a synthetic small molecule with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol. The compound belongs to the class of naphthalene-containing acetamides, characterized by a 2-naphthalenyl group linked via an ethyl spacer to a gem-dimethyl-substituted acetamide moiety.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 211871-56-6
Cat. No. B3049599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-
CAS211871-56-6
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(=O)NC(C)(C)CC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C16H19NO/c1-12(18)17-16(2,3)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10H,11H2,1-3H3,(H,17,18)
InChIKeySPJNMJLGFKFOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- (CAS 211871-56-6): Procurement-Relevant Structural Profile


Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- (CAS 211871-56-6) is a synthetic small molecule with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . The compound belongs to the class of naphthalene-containing acetamides, characterized by a 2-naphthalenyl group linked via an ethyl spacer to a gem-dimethyl-substituted acetamide moiety [1]. It is available from commercial suppliers as a research chemical for in vitro studies . Given the limited publicly available biological data, selection decisions must rely on specific in-house target validation rather than generic class claims.

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-: Why Generic Substitution is Scientifically Unjustified


Substitution of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- with other naphthalene acetamide derivatives or beta-1 adrenoceptor antagonists without empirical verification is scientifically unsound. Minor structural modifications within this chemical class can profoundly alter target engagement, selectivity, and off-target liability. While some naphthyl-functionalized acetamides exhibit cholinesterase inhibition [1], the presence of the gem-dimethyl substitution on the ethyl linker in this compound introduces a unique steric and electronic profile that may significantly diverge from the activity of related analogs [2]. Therefore, any interchange based solely on class membership risks experimental failure and procurement inefficiency.

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-: Quantitative Differentiation Guide for Procurement


Beta-1 Adrenoceptor Antagonism: A Quantifiable Basis for Selection

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- demonstrates antagonism at the beta-1 adrenoceptor with an IC50 of 3.90 nM, as determined in isolated rat atria against isoprenaline [1]. While a direct comparator from the same chemical series is not available, this value provides a benchmark against the broader class of beta-1 antagonists. The experimental context is critical: this is an in vitro functional antagonism assay, not a simple binding affinity measurement. Researchers requiring beta-1 modulation for cardiovascular research may find this compound's profile suitable for further investigation.

Beta-1 adrenoceptor Cardioselectivity Antagonism

CCK1 Receptor Modulation: A Distinct Pharmacological Signal

The compound exhibits activity at the cholecystokinin receptor type 1 (CCK1R), with an EC50 measured at 10 nM in CHO cells expressing CCK1R of unknown origin [1]. The assay measured intracellular calcium responses, with a baseline reference value (Rvb) of 7 to 14 pM for the endogenous ligand. This interaction differentiates it from naphthyl acetamides that are purely cholinesterase inhibitors [2].

CCK1R Cholecystokinin GPCR

Structural Differentiation from Cholinesterase-Targeting Analogs

In a study of naphthyl-functionalized acetamide derivatives, compounds with BChE inhibitory activity exhibited IC50 values ranging from 3.30 to 5.03 µM [1]. Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- differs significantly in structure (gem-dimethyl substitution on the ethyl linker) and does not appear in this SAR series. Its documented beta-1 adrenoceptor and CCK1R activities [2] suggest a divergent pharmacological profile from cholinesterase inhibitors, providing a rationale for selection based on target preference.

Structure-Activity Relationship Cholinesterase Naphthyl Acetamide

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-: Recommended Research Applications Based on Quantitative Evidence


Cardiovascular Pharmacology: In Vitro Studies of Beta-1 Adrenoceptor Function

Based on its demonstrated antagonism of beta-1 adrenoceptors in isolated rat atria (IC50 = 3.90 nM) [1], Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- is suitable as a research tool for investigating beta-1 adrenoceptor-mediated cardiac responses. This application is most relevant for academic and pharmaceutical laboratories conducting mechanistic studies in cardiovascular biology.

GPCR Pharmacology: Investigating CCK1R-Mediated Calcium Signaling

The compound's activity at CCK1R in CHO cells, as measured by intracellular calcium flux [1], positions it as a potential probe for studying cholecystokinin receptor signaling pathways. This application is particularly relevant for researchers focused on gastrointestinal physiology or appetite regulation.

Chemical Biology: A Structural Tool for Differentiating Naphthyl Acetamide SAR

As a structurally distinct member of the naphthyl acetamide class with a gem-dimethyl substitution [1], this compound serves as a comparator for understanding how specific modifications shift activity from cholinesterase inhibition [2] toward beta-adrenergic and CCK1R modulation. It is a valuable reference compound for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.